![molecular formula C11H7BrF6O B13667836 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one typically involves the bromination of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol.
Oxidation: Formation of 1-[3,5-Bis(trifluoromethyl)phenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with trifluoromethyl groups.
Industry: Utilized in the development of materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one
- 3,5-Bis(trifluoromethyl)benzylamine
Comparison: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and stability compared to its analogs. The bromine atom allows for specific substitution reactions, while the trifluoromethyl groups enhance the compound’s overall stability and lipophilicity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H7BrF6O |
|---|---|
Molekulargewicht |
349.07 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(12)9(19)6-2-7(10(13,14)15)4-8(3-6)11(16,17)18/h2-5H,1H3 |
InChI-Schlüssel |
SOVNNTVCMDQPII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)



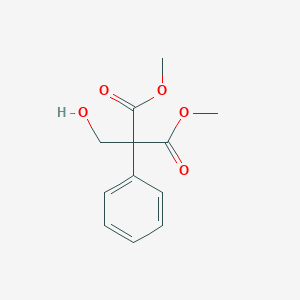
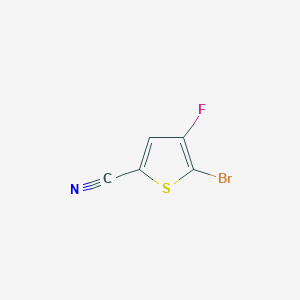
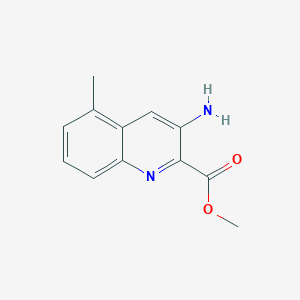
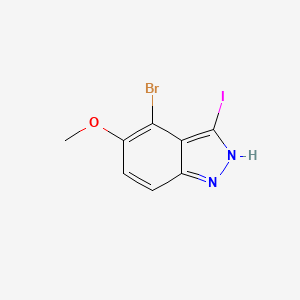
![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
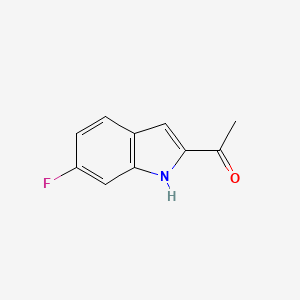
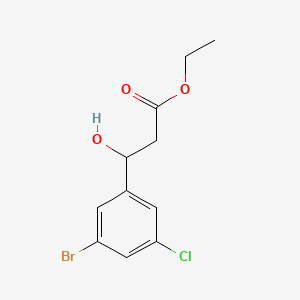
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)
![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)

